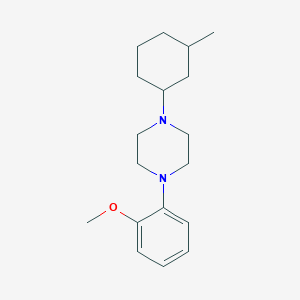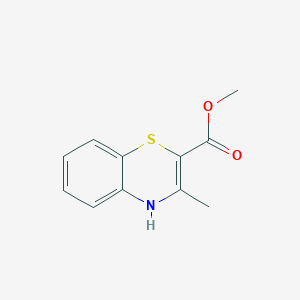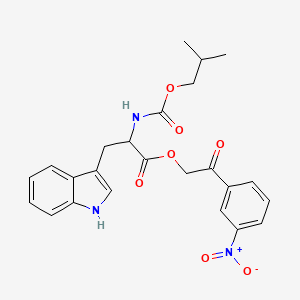![molecular formula C20H26O4 B4977891 1-[4-(4-ethoxyphenoxy)butoxy]-2-methoxy-4-methylbenzene](/img/structure/B4977891.png)
1-[4-(4-ethoxyphenoxy)butoxy]-2-methoxy-4-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(4-ethoxyphenoxy)butoxy]-2-methoxy-4-methylbenzene, also known as EPM, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound belongs to the family of benzene derivatives and has a molecular weight of 382.54 g/mol.
Mechanism of Action
The mechanism of action of 1-[4-(4-ethoxyphenoxy)butoxy]-2-methoxy-4-methylbenzene is not fully understood. However, it is believed that 1-[4-(4-ethoxyphenoxy)butoxy]-2-methoxy-4-methylbenzene exerts its therapeutic effects by modulating various signaling pathways in the body. For example, 1-[4-(4-ethoxyphenoxy)butoxy]-2-methoxy-4-methylbenzene has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer development.
Biochemical and Physiological Effects:
1-[4-(4-ethoxyphenoxy)butoxy]-2-methoxy-4-methylbenzene has been shown to have various biochemical and physiological effects in the body. For example, 1-[4-(4-ethoxyphenoxy)butoxy]-2-methoxy-4-methylbenzene has been shown to reduce the levels of reactive oxygen species, which are known to cause cellular damage. Additionally, 1-[4-(4-ethoxyphenoxy)butoxy]-2-methoxy-4-methylbenzene has been shown to increase the levels of antioxidant enzymes, which help protect cells from oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[4-(4-ethoxyphenoxy)butoxy]-2-methoxy-4-methylbenzene in lab experiments is that it is relatively easy to synthesize and purify. Additionally, 1-[4-(4-ethoxyphenoxy)butoxy]-2-methoxy-4-methylbenzene has been shown to have low toxicity, making it a safe compound to use in experiments. However, one limitation of using 1-[4-(4-ethoxyphenoxy)butoxy]-2-methoxy-4-methylbenzene is that its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its therapeutic properties.
Future Directions
There are several future directions for research on 1-[4-(4-ethoxyphenoxy)butoxy]-2-methoxy-4-methylbenzene. One area of interest is the potential use of 1-[4-(4-ethoxyphenoxy)butoxy]-2-methoxy-4-methylbenzene in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of 1-[4-(4-ethoxyphenoxy)butoxy]-2-methoxy-4-methylbenzene and to identify potential targets for therapeutic intervention. Finally, more studies are needed to investigate the safety and efficacy of 1-[4-(4-ethoxyphenoxy)butoxy]-2-methoxy-4-methylbenzene in clinical trials.
Synthesis Methods
The synthesis of 1-[4-(4-ethoxyphenoxy)butoxy]-2-methoxy-4-methylbenzene involves the reaction between 4-ethoxyphenol and 1-bromo-4-(4-methoxyphenoxy)butane in the presence of potassium carbonate. The resulting product is then subjected to a methylation reaction using dimethyl sulfate and sodium hydroxide. The final product is obtained through purification using chromatographic techniques.
Scientific Research Applications
1-[4-(4-ethoxyphenoxy)butoxy]-2-methoxy-4-methylbenzene has been investigated for its potential therapeutic properties in various scientific studies. One study found that 1-[4-(4-ethoxyphenoxy)butoxy]-2-methoxy-4-methylbenzene has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Another study showed that 1-[4-(4-ethoxyphenoxy)butoxy]-2-methoxy-4-methylbenzene has neuroprotective effects by reducing oxidative stress in the brain. Additionally, 1-[4-(4-ethoxyphenoxy)butoxy]-2-methoxy-4-methylbenzene has been investigated for its potential use in the treatment of cancer due to its ability to inhibit tumor growth.
properties
IUPAC Name |
1-[4-(4-ethoxyphenoxy)butoxy]-2-methoxy-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O4/c1-4-22-17-8-10-18(11-9-17)23-13-5-6-14-24-19-12-7-16(2)15-20(19)21-3/h7-12,15H,4-6,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTRBLTFKIOKFSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCCCOC2=C(C=C(C=C2)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-methyl-N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]nicotinamide](/img/structure/B4977818.png)

![6-methyl-2-[(4-methyl-1H-imidazol-2-yl)carbonyl]-5-{5-[(1S)-1-methylpropyl]-1,2,4-oxadiazol-3-yl}-1,2,3,4-tetrahydro-2,7-naphthyridine](/img/structure/B4977829.png)
![4-(2-methoxyphenoxy)-1-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)piperidine](/img/structure/B4977852.png)


![(2-ethoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B4977863.png)
![5-(3-nitrophenyl)-N-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B4977871.png)
![3-chloro-N-({[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4977885.png)

![1-benzyl-4-({1-(2-methoxyethyl)-2-[(3-methylbutyl)sulfonyl]-1H-imidazol-5-yl}methyl)piperazine](/img/structure/B4977921.png)
![4-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)butanamide](/img/structure/B4977931.png)